2-({2-Oxo-2-[(4-phenoxyphenyl)amino]ethyl}sulfanyl)pyridine-3-carboxylic acid

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

This 2-sulfanyl-nicotinic acid chemotype (CAS 577695-27-3) delivers a rare three-module architecture—pyridine-3-carboxylic acid core, thioether linker, and N-(4-phenoxyphenyl)-2-oxo-acetamide side chain. The extended phenoxyphenyl acetamide moiety reaches deep binding clefts inaccessible to simpler 2-(phenylthio)nicotinic acid, enabling distal protein residue engagement. Unlike the hydroxamate-containing isomer KV-65 (EC50 37 nM, MBLAC2), this compound lacks a zinc-chelating warhead, eliminating confounding metalloenzyme/HDAC off-target effects. It serves as a regioisomerically distinct partner to RN-18 (HIV-1 Vif IC50 6 μM) for SAR-by-isomer studies. The free carboxylic acid provides an orthogonal handle for late-stage amide coupling, esterification, or bioisostere introduction. Procure when crystal structures indicate a large solvent-exposed cleft and the biological hypothesis involves non-metalloenzyme targets.

Molecular Formula C20H16N2O4S
Molecular Weight 380.4 g/mol
Cat. No. B3564608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({2-Oxo-2-[(4-phenoxyphenyl)amino]ethyl}sulfanyl)pyridine-3-carboxylic acid
Molecular FormulaC20H16N2O4S
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CSC3=C(C=CC=N3)C(=O)O
InChIInChI=1S/C20H16N2O4S/c23-18(13-27-19-17(20(24)25)7-4-12-21-19)22-14-8-10-16(11-9-14)26-15-5-2-1-3-6-15/h1-12H,13H2,(H,22,23)(H,24,25)
InChIKeyFXUCCWCCCDVBRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-({2-Oxo-2-[(4-phenoxyphenyl)amino]ethyl}sulfanyl)pyridine-3-carboxylic acid – Chemical Identity, Structural Class, and Procurement Baseline


2-({2-Oxo-2-[(4-phenoxyphenyl)amino]ethyl}sulfanyl)pyridine-3-carboxylic acid (CAS 577695-27-3) is a synthetic small molecule (C20H16N2O4S, MW 380.4 g/mol) belonging to the 2-sulfanyl-nicotinic acid chemotype . The structure features a pyridine-3-carboxylic acid core connected via a thioether linker to an N-(4-phenoxyphenyl)-2-oxo-acetamide side chain. This creates a unique three-module architecture (acid core–sulfanyl linker–phenoxyphenyl acetamide) that distinguishes it from simpler 2-(arylthio)nicotinic acids and enables engagement with distinct biological target space [1].

Why Generic Substitution Fails for 2-({2-Oxo-2-[(4-phenoxyphenyl)amino]ethyl}sulfanyl)pyridine-3-carboxylic acid


Compounds sharing the nicotinic acid scaffold cannot be interchanged with this molecule at the procurement stage because the N-(4-phenoxyphenyl)-2-oxo-acetamide moiety imparts unique hydrogen-bonding capacity (amide NH + oxo groups) and extended aromatic surface area (phenoxyphenyl), properties absent in simpler 2-(phenylthio)nicotinic acid (C12H9NO2S, MW 231.27) [1]. Even isomeric compounds with identical molecular formula (C20H16N2O4S, e.g., KV-65 and RN-18) exhibit divergent target selectivity profiles, with KV-65 potently inhibiting MBLAC2 (EC50 37 nM) and RN-18 targeting HIV-1 Vif (IC50 6 μM) [2], demonstrating that subtle positional rearrangements of the sulfanyl-acetamide connectivity determine biological function.

Quantitative Differentiation Evidence: 2-({2-Oxo-2-[(4-phenoxyphenyl)amino]ethyl}sulfanyl)pyridine-3-carboxylic acid vs. Close Analogs


Molecular Weight and Structural Complexity Differentiate from Minimal 2-(Arylthio)nicotinic Acid Scaffolds

The target compound (MW 380.4 g/mol, C20H16N2O4S) carries a 149.1 g/mol mass increase and 8 additional heavy atoms compared to the minimal scaffold 2-(phenylthio)nicotinic acid (MW 231.27 g/mol, C12H9NO2S) [1]. This reflects the presence of the N-(4-phenoxyphenyl)-2-oxo-acetamide side chain, which contributes 2 additional hydrogen bond donors, 1 additional hydrogen bond acceptor, and 3 additional rotatable bonds. These features increase topological polar surface area and conformational flexibility, enabling interactions with larger, deeper protein binding pockets inaccessible to the minimal scaffold.

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

Reversed Amide Connectivity vs. KV-65 Enables Distinct MBLAC2 Binding Interactions

KV-65, a compound sharing the identical molecular formula (C20H16N2O4S) with the target compound, potently inhibits MBLAC2 with EC50 = 37 nM and exhibits 64-fold selectivity over HDAC6 in chemoproteomic profiling . The target compound differs from KV-65 in the position of the amide bond within the phenoxyphenyl-acetamide side chain: the target compound features a 4-phenoxyaniline-derived amide (N-(4-phenoxyphenyl)-2-oxo-acetamide), whereas KV-65 incorporates a hydroxamic acid zinc-binding group characteristic of HDAC/MBLAC2 pharmacophores. This structural dichotomy—amide reversal with or without hydroxamate metal chelation—defines the selectivity profile, with the target compound lacking the zinc-chelating warhead required for MBLAC2 engagement at nanomolar potency.

Metalloenzyme Inhibition HDAC Selectivity MBLAC2 Biology

Differential Biological Target Engagement vs. Isomeric RN-18 (HIV-1 Vif Inhibitor)

RN-18 (CAS 431980-38-0, C20H16N2O4S, MW 380.42), a structural isomer of the target compound, is a validated HIV-1 Vif inhibitor with IC50 = 6 μM in nonpermissive H9 cells and IC50 = 4.5 μM in CEM cells, demonstrating Vif-specific antiviral activity (IC50 >100 μM in permissive MT4 cells) [1]. The target compound's 2-(sulfanyl)pyridine-3-carboxylic acid core with N-(4-phenoxyphenyl)-2-oxo-acetamide side chain represents a distinct regioisomeric arrangement that has not been profiled against the HIV-1 Vif-APOBEC3G axis. The isomeric relationship means that identical molecular formula does not guarantee interchangeable biological activity.

Antiviral Research HIV-1 Vif-APOBEC3G Axis Chemical Probe Development

Phenoxyphenyl Acetamide Donor-Acceptor Capacity Expands Screening Utility Beyond 2-[(2-Oxo-2-phenylethyl)thio]nicotinic Acid

The closest commercially catalogued analog, 2-[(2-oxo-2-phenylethyl)thio]nicotinic acid (CAS 142221-23-6, C14H11NO3S, MW 273.31), lacks the N-(4-phenoxyphenyl)amide group entirely, resulting in 2 fewer hydrogen bond donors and 107.1 g/mol lower molecular weight . The target compound's phenoxyphenyl acetamide extension provides a dual hydrogen-bond donor-acceptor motif (amide NH as donor, amide carbonyl as acceptor) and an additional aromatic ring for π-stacking interactions. In binding sites where a structured water network or protein backbone amides require simultaneous H-bond donor and acceptor engagement, the simpler analog's phenyl ketone (acceptor-only) would be insufficient.

Fragment Elaboration Hydrogen-Bond Networks Scaffold Diversity

Recommended Application Scenarios for 2-({2-Oxo-2-[(4-phenoxyphenyl)amino]ethyl}sulfanyl)pyridine-3-carboxylic acid Based on Quantitative Differentiation Evidence


Kinase and Metalloenzyme Inhibitor Screening Libraries Requiring Extended Pharmacophore Reach

With MW 380.4 and 8 H-bond acceptors, the compound occupies lead-like chemical space ideal for screening against kinases and metalloenzymes possessing deep ATP-binding or substrate-binding pockets . The phenoxyphenyl acetamide side chain extends beyond the reach of simpler 2-(phenylthio)nicotinic acid (MW 231.27) [1] and 2-[(2-oxo-2-phenylethyl)thio]nicotinic acid (MW 273.31) , enabling engagement with distal protein residues. Procurement for focused library design is recommended when protein crystal structures indicate a large, solvent-exposed binding cleft adjacent to the hinge region.

Matched Isomeric Pair Studies with RN-18 for HIV-1 Vif-APOBEC3G Drug Discovery

The compound serves as a structurally matched but regioisomerically distinct counterpart to RN-18 (IC50 = 6 μM, HIV-1 Vif) . Both share the formula C20H16N2O4S but differ in the connectivity of the sulfanyl-acetamide-phenoxyphenyl modules. Parallel procurement of both enables SAR-by-isomer studies: RN-18 validates the Vif-APOBEC3G screening cascade (IC50 = 4.5–6 μM in restrictive cells, >100 μM in permissive MT4 cells), while the target compound probes the regioisomeric structural space for novel Vif antagonism or orthogonal antiviral mechanisms.

Non-Hydroxamate Scaffold for Target Profiling Where MBLAC2/HDAC Selectivity Must Be Avoided

Unlike KV-65—which incorporates a hydroxamic acid moiety conferring potent MBLAC2 inhibition (EC50 37 nM) and HDAC6 off-target activity —the target compound lacks a zinc-chelating warhead. This makes it suitable for phenotypic screening or target deconvolution studies where confounding MBLAC2/HDAC pharmacology must be excluded. Procurement is advised when the biological hypothesis involves a non-metalloenzyme target and the hydroxamate-containing isomer would generate false-positive hits through metal chelation.

Custom Derivatization at the Carboxylic Acid Handle for Chemical Probe Development

The free pyridine-3-carboxylic acid moiety provides a synthetic handle for amide coupling, esterification, or conversion to bioisosteres (e.g., tetrazole, acylsulfonamide) without altering the phenoxyphenyl acetamide pharmacophore . This orthogonal reactivity distinguishes it from analogs where the carboxylic acid has already been derivatized (e.g., RN-18). Procurement for medicinal chemistry programs is justified when the synthetic route requires a late-stage diversification point at the carboxylic acid position.

Quote Request

Request a Quote for 2-({2-Oxo-2-[(4-phenoxyphenyl)amino]ethyl}sulfanyl)pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.